molecular formula C22H19FN2O5S B11464677 methyl [7-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [7-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11464677
M. Wt: 442.5 g/mol
InChI Key: UZRSYJXBHOOSBD-UHFFFAOYSA-N
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Description

Methyl [7-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is a complex organic compound that belongs to the class of thiazolopyridine derivatives This compound is characterized by its unique structure, which includes a thiazolopyridine core, substituted with fluorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridine core, followed by the introduction of the fluorophenyl and methoxyphenyl substituents. Key steps include:

    Formation of the Thiazolopyridine Core: This is achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and a β-ketoester.

    Substitution Reactions: The fluorophenyl and methoxyphenyl groups are introduced via nucleophilic aromatic substitution reactions.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl [7-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Methyl [7-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [7-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridine Derivatives: Compounds with similar thiazolopyridine cores but different substituents.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group but with different core structures.

    Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group but varying in other structural aspects.

Uniqueness

Methyl [7-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is unique due to its specific combination of functional groups and core structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H19FN2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

methyl 2-[7-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C22H19FN2O5S/c1-29-16-5-3-4-15(10-16)25-18(26)11-17(13-6-8-14(23)9-7-13)20-21(25)24(22(28)31-20)12-19(27)30-2/h3-10,17H,11-12H2,1-2H3

InChI Key

UZRSYJXBHOOSBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C3=C2N(C(=O)S3)CC(=O)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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